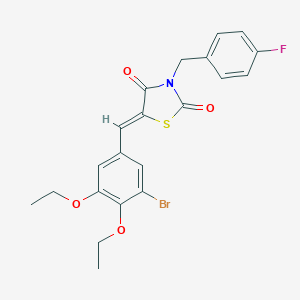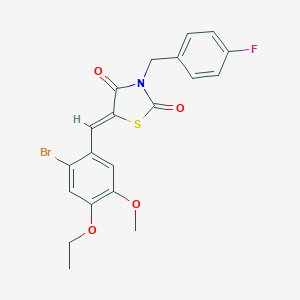
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB-TZD belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is known to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione enhances insulin signaling, leading to improved glucose uptake and glycemic control. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This inhibition leads to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione inhibits the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. In vivo studies have shown that 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake and glycemic control in animal models of type 2 diabetes. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to inhibit the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize, and high yields can be obtained. The limitations of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of Akt. Another direction is to study the compound's effects on other signaling pathways and cellular processes. Additionally, the potential use of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for type 2 diabetes and cancer should be further explored. Finally, the development of more potent and selective analogs of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-methylbenzaldehyde in the presence of sodium hydroxide to form the Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to form 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. The compound has been studied for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H16FNO3S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO3S/c1-12-9-14(5-8-16(12)24-2)10-17-18(22)21(19(23)25-17)11-13-3-6-15(20)7-4-13/h3-10H,11H2,1-2H3/b17-10- |
InChI-Schlüssel |
DUOSSFORSUAFLL-YVLHZVERSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)


![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)